molecular formula C6H9NO3 B14319301 Ethyl (cyanomethoxy)acetate CAS No. 112333-59-2

Ethyl (cyanomethoxy)acetate

Cat. No.: B14319301
CAS No.: 112333-59-2
M. Wt: 143.14 g/mol
InChI Key: RUBHYEOIQWSTJY-UHFFFAOYSA-N
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Description

This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds such as 5-cyanomethoxy-2-thiouracil . Its synthesis involves reacting sodium hydride with ethyl (cyanomethoxy)acetate and ethyl formate in a dimethoxyethane (DME) solvent, followed by thiourea addition . The compound’s reactivity is attributed to its active methylene group and electron-withdrawing cyano substituent, enabling nucleophilic substitutions and cyclocondensation reactions.

Properties

CAS No.

112333-59-2

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

ethyl 2-(cyanomethoxy)acetate

InChI

InChI=1S/C6H9NO3/c1-2-10-6(8)5-9-4-3-7/h2,4-5H2,1H3

InChI Key

RUBHYEOIQWSTJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (cyanomethoxy)acetate can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer esterification or phase transfer catalysis due to their efficiency and scalability.

Chemical Reactions Analysis

Ethyl (cyanomethoxy)acetate undergoes various types of chemical reactions:

Common Reagents and Conditions

    Knoevenagel Condensation: Typically involves a base such as piperidine or pyridine.

    Michael Addition: Requires a base like sodium ethoxide.

    Hydrogenation: Utilizes hydrogen gas and a metal catalyst such as palladium on carbon.

Major Products

    Knoevenagel Condensation: Produces α,β-unsaturated nitriles.

    Michael Addition: Yields substituted nitriles.

    Hydrogenation: Forms β-amino acids.

Scientific Research Applications

Ethyl (cyanomethoxy)acetate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (cyanomethoxy)acetate involves its reactivity at the nitrile and ester functional groups. The nitrile group can undergo nucleophilic attack, leading to the formation of various intermediates that can further react to form complex molecules. The ester group can participate in condensation reactions, contributing to the synthesis of α,β-unsaturated compounds .

Comparison with Similar Compounds

Ethyl Cyanoacetate (CAS 105-56-6)

  • Structure : NCCH₂COOCH₂CH₃.
  • Properties: Boiling point ~206–208°C, insoluble in water but miscible in ethanol and ether .
  • Synthesis: Produced via esterification of cyanoacetic acid with ethanol using silicotungstic/p-toluenesulfonic acid catalysts .
  • Applications : Key intermediate in pharmaceuticals (e.g., sulfonylurea herbicides) and dyes .

Methyl Cyanoacetate (CAS 105-34-0)

  • Structure : NCCH₂COOCH₃.
  • Properties : Boiling point ~204–207°C, specific gravity 1.123, insoluble in water .
  • Reactivity : Similar to ethyl analogs but with faster ester hydrolysis due to shorter alkyl chain .

Ethyl Acetamidocyanoacetate (CAS 42466-67-1)

  • Structure: Incorporates an acetamido group (CH₃CONH–) adjacent to the cyano moiety.
  • Applications : Used in peptide synthesis and as a precursor for bioactive molecules .

Thioester Analogs (e.g., Ethyl 2-((4-chlorobenzoyl)thio)acetate)

  • Structure : Replaces oxygen with sulfur in the ester group.
  • Reactivity: Enhanced electrophilicity due to sulfur’s polarizability; used as enzyme inhibitors in venom studies .

Physicochemical Properties and Reactivity Trends

Compound Molecular Formula Molecular Weight Boiling Point (°C) Solubility Key Reactivity Features
Ethyl (cyanomethoxy)acetate C₆H₉NO₄ 159.14 Not reported Soluble in DME, ethanol Nucleophilic substitution at cyanomethoxy group
Ethyl Cyanoacetate C₅H₇NO₂ 113.11 206–208 Ethanol, ether Knoevenagel condensation
Methyl Cyanoacetate C₄H₅NO₂ 99.09 204–207 Ethanol, ether Faster hydrolysis than ethyl analog
Ethyl Acetamidocyanoacetate C₇H₁₀N₂O₃ 170.17 Not reported Polar aprotic solvents Stabilized enolate formation

This compound

  • Synthesis : Sodium hydride-mediated reaction in DME, followed by thiourea cyclization to yield 2-thiouracil derivatives .
  • Applications : Intermediate in antiviral/anticancer agent synthesis .

Ethyl Cyanoacetate

  • Synthesis : Acid-catalyzed esterification (e.g., H₂SO₄ or silicotungstic acid) .
  • Applications: Herbicide precursors (e.g., flufenoxuron) and β-keto ester synthesis .

Chromone-Linked Esters (e.g., Ethyl 2-((6-substituted chromenyl)oxy)acetate)

  • Reactivity : Ethyl ester groups facilitate conjugation with chromone moieties for bioactivity studies (e.g., antimicrobial agents) .

Key Research Findings

  • Thioester Analogs: Showed inhibitory effects on snake venom enzymes, highlighting sulfur’s role in enhancing binding affinity .
  • Ethyl Cyanoacetate: Optimized synthesis achieved 99% yield using mixed catalysts, emphasizing cost-effective industrial production .

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